Absolute Stereochemical Configuration: (1S,6R) vs. (1R,6S) Enantiomer for Target Engagement
The compound's specific (1S,6R) stereochemistry is a critical differentiator. In the context of developing diazabicyclooctane-derived β-lactamase inhibitors, the Meiji Seika patent (US8772490B2) explicitly teaches that high optical purity of the bicyclic core is essential for achieving potent antimicrobial activity in the final drug substance [1]. While the patent does not provide a direct IC50 comparison for this exact Boc-protected intermediate, it establishes that the downstream biological effect is directly contingent upon the (2S,5R) configuration of the final active moiety, which is derived from this specific (1S,6R) building block. Use of the opposite enantiomer, (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1417789-72-0), would lead to the incorrect absolute stereochemistry in the final product, rendering it inactive or significantly less potent .
| Evidence Dimension | Absolute Stereochemistry Impact on Final Drug Potency |
|---|---|
| Target Compound Data | (1S,6R) configuration leads to bioactive (2S,5R) diazabicyclooctane derivatives |
| Comparator Or Baseline | (1R,6S) configuration (e.g., CAS 1417789-72-0) leads to inactive enantiomer |
| Quantified Difference | Not directly quantified for this intermediate; inferred as critical based on patent claims for final compound activity |
| Conditions | Synthesis of β-lactamase inhibitors, as described in US8772490B2 |
Why This Matters
Procuring the correct single enantiomer is non-negotiable for any program aiming to develop a chiral drug candidate, as the wrong enantiomer is a different compound with a distinct and likely unfavorable biological profile.
- [1] Mitsuhashi N, Abe T, Okue M. Optically active diazabicyclooctane derivatives and process for preparing the same. US Patent 8,772,490 B2, July 8, 2014. View Source
